3-chloro-N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]benzamide
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Overview
Description
3-chloro-N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]benzamide is a chemical compound that has garnered interest due to its potential applications in various fields of research and industry. This compound features a benzamide core substituted with a chloro group and a thiazolidinyl moiety, which contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]benzamide typically involves the following steps:
Formation of the Thiazolidinyl Moiety: The thiazolidinyl ring can be synthesized through the reaction of a suitable amine with a thiocarbonyl compound under controlled conditions.
Coupling with Benzamide: The thiazolidinyl intermediate is then coupled with a benzamide derivative that contains a chloro substituent. This coupling reaction often requires the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Optimization of Reaction Conditions: Scaling up the reaction while optimizing temperature, pressure, and solvent conditions to maximize yield and purity.
Purification Techniques: Utilizing techniques such as recrystallization, chromatography, or distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The thiazolidinyl moiety can participate in redox reactions, potentially altering the oxidation state of the sulfur atom.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Conditions may involve the use of polar aprotic solvents and mild heating.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the original compound can be obtained.
Oxidation and Reduction Products: These reactions can lead to the formation of sulfoxides or sulfones, depending on the extent of oxidation.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-chloro-N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]benzamide involves its interaction with specific molecular targets. The thiazolidinyl moiety can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)benzoic acid
- 3-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]propanoic acid
- 4-chloro-3-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzoic acid
Uniqueness
3-chloro-N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]benzamide is unique due to its specific substitution pattern and the presence of both a chloro group and a thiazolidinyl moiety. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-chloro-N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O3S/c17-13-4-1-3-12(11-13)16(20)18-14-5-7-15(8-6-14)19-9-2-10-23(19,21)22/h1,3-8,11H,2,9-10H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHKUYUXYOLMJJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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